An In-depth Technical Guide to 5(S)-Hydroperoxyeicosatetraenoic Acid (5(S)-HPETE)
An In-depth Technical Guide to 5(S)-Hydroperoxyeicosatetraenoic Acid (5(S)-HPETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(S)-Hydroperoxyeicosatetraenoic acid, systematically known as (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid , is a pivotal yet unstable intermediate in the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1] As a primary product of 5-LOX, 5(S)-HPETE stands at a critical metabolic crossroads, directing the flow of bioactive lipid mediators toward either the pro-inflammatory leukotrienes or the hydroxyeicosatetraenoic acids.[2] This guide provides a comprehensive technical overview of 5(S)-HPETE, from its biosynthesis and metabolic fate to its biological functions and the analytical methodologies required for its study.
Core Chemical and Physical Properties
A thorough understanding of 5(S)-HPETE begins with its fundamental properties, which are crucial for its handling and analysis.
| Property | Value | Source |
| Full Chemical Name | (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |
| Synonyms | 5(S)-HPETE, 5S-HpETE, Arachidonic acid 5-hydroperoxide | |
| Molecular Formula | C₂₀H₃₂O₄ | |
| Molecular Weight | 336.5 g/mol | |
| CAS Number | 71774-08-8 |
Biosynthesis of 5(S)-HPETE: The 5-Lipoxygenase Pathway
The synthesis of 5(S)-HPETE is a tightly regulated enzymatic process initiated in response to various cellular stimuli. This pathway is predominantly active in immune cells such as neutrophils, eosinophils, monocytes, macrophages, mast cells, and B lymphocytes.[1]
The key steps in the biosynthesis of 5(S)-HPETE are:
-
Release of Arachidonic Acid: Upon cellular stimulation, cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the nuclear membrane, where it hydrolyzes membrane phospholipids to release arachidonic acid (AA).[3][4]
-
Activation of 5-Lipoxygenase: The synthesis of 5(S)-HPETE is catalyzed by the enzyme 5-lipoxygenase (5-LOX).[5][6] The activity of 5-LOX is dependent on several factors, including calcium ions and ATP.[3][7]
-
Role of FLAP: 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein, is essential for the efficient synthesis of 5(S)-HPETE.[3][4] FLAP binds arachidonic acid and presents it to 5-LOX, facilitating the enzymatic reaction.[8]
-
Formation of 5(S)-HPETE: 5-LOX catalyzes the stereospecific insertion of molecular oxygen at the C5 position of arachidonic acid, forming the hydroperoxy derivative, 5(S)-HPETE.[3][5]
Biological Functions and Signaling
While 5(S)-HPETE itself has some direct biological activities, its primary significance lies in its role as a precursor to a cascade of potent lipid mediators.
Direct Effects of 5(S)-HPETE
-
Modulation of Ion Transport: 5(S)-HPETE has been shown to be a potent inhibitor of Na⁺, K⁺-ATPase activity in neuronal synaptosomal membrane preparations, suggesting a role in modulating synaptic transmission. [9]* Steroidogenesis: Both 5(S)-HPETE and 5(S)-HETE can stimulate the production of progesterone and testosterone in cultured rodent Leydig and ovarian glomerulosa cells. [1]
Signaling of Downstream Metabolites
The downstream products of 5(S)-HPETE metabolism exert their effects by binding to specific G protein-coupled receptors (GPCRs). [10]
-
Leukotriene B₄ (LTB₄): LTB₄ is a powerful chemoattractant for neutrophils and other leukocytes, playing a key role in the innate immune response to infection and injury. [11]It signals through two receptors, the high-affinity BLT1 and the low-affinity BLT2. [12]Activation of these receptors leads to intracellular calcium mobilization, activation of MAP kinases, and translocation of NF-κB, ultimately promoting inflammation. [12]
-
Cysteinyl Leukotrienes (cysLTs): LTC₄, LTD₄, and LTE₄ are potent mediators of allergic inflammation and asthma. They bind to CysLT₁ and CysLT₂ receptors, leading to bronchoconstriction, increased vascular permeability, and mucus secretion. [2]CysLT₂ receptor signaling can also induce the production of chemokines through the activation of NF-κB and AP-1. [13]
-
5-oxo-ETE: This eicosanoid is a highly potent chemoattractant for eosinophils and also activates neutrophils. [14][15]It signals through the OXE receptor, leading to calcium mobilization, actin polymerization, and degranulation. [14]5-oxo-ETE is implicated in the pathogenesis of allergic diseases and may also play a role in cancer cell proliferation. [16]
Analytical Methodologies
The inherent instability of 5(S)-HPETE and its low endogenous concentrations necessitate robust and sensitive analytical methods for its detection and quantification.
Sample Preparation and Extraction
Proper sample handling is critical to prevent the degradation of 5(S)-HPETE. All biological samples should be collected in the presence of an antioxidant and a cyclooxygenase inhibitor, such as indomethacin, to prevent artefactual formation of eicosanoids. [17] Protocol for Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids:
-
Acidification: Acidify the sample (e.g., serum, plasma, cell culture media) to a pH of 3.5 with 2M hydrochloric acid. [17]2. Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. [15]3. Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities. [15]5. Elution: Elute the eicosanoids, including 5(S)-HPETE, with 1 mL of methanol or methyl formate. [13][15]6. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis. [13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids.
Key Parameters for LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed for the separation of eicosanoids. [6]* Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate precursor ions of the eicosanoids. [6]* Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection. [18]Two transitions (a quantifier and a qualifier) are typically monitored for each analyte. [19]
Analyte Precursor Ion (m/z) Product Ion (m/z) Reference 5-HETE 319 115 [20] 12-HETE 319 179.11 [20] 15-HETE 319 219 [20] LTB₄ 335 195 [20] PGE₂ 351 271 [6] | PGD₂ | 351 | 271 | [6]|
Note: Specific MRM transitions for 5(S)-HPETE are less commonly reported due to its instability. A common approach is to reduce 5(S)-HPETE to 5(S)-HETE prior to analysis and quantify it as such.
Enzymatic Assays
The activity of 5-lipoxygenase can be determined by measuring the formation of its products, including 5(S)-HPETE.
Protocol for a Spectrophotometric 5-LOX Activity Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing the 5-LOX enzyme preparation, calcium chloride, and ATP.
-
Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitoring: Monitor the formation of the conjugated diene in 5(S)-HPETE by measuring the increase in absorbance at 234 nm.
-
Quantification: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Note: Commercially available fluorescence-based assay kits offer a high-throughput alternative for measuring 5-LOX activity. [9]
Conclusion
5(S)-HPETE is a central molecule in the complex web of eicosanoid signaling. Its position as the primary product of the 5-lipoxygenase pathway places it at the helm of a cascade that generates potent mediators of inflammation, allergy, and immunity. A thorough understanding of its biosynthesis, metabolism, and the biological actions of its downstream products is crucial for researchers and drug development professionals seeking to modulate these pathways in various disease states. The analytical techniques outlined in this guide provide the necessary tools for the accurate and reliable investigation of this important, albeit transient, lipid mediator.
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